molecular formula C31H26N2O6 B1143211 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE CAS No. 192053-05-7

1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE

Cat. No. B1143211
CAS RN: 192053-05-7
M. Wt: 522.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE, also known as 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE, is a useful research compound. Its molecular formula is C31H26N2O6 and its molecular weight is 522.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Adenosine receptor A3 in humans . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. The A3 subtype is implicated in various physiological and pathological processes, making it a potential therapeutic target.

Mode of Action

The compound binds to the adenosine A3 receptor with high affinity . This binding can influence the activity of the receptor and modulate the cellular responses mediated by it.

Biochemical Pathways

The adenosine A3 receptor is involved in a variety of biochemical pathways. Upon activation, it can influence intracellular adenylate cyclase activity and modulate the production of cyclic AMP, a key second messenger involved in various cellular processes . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE) involves a series of reactions including alkylation, cyclization, and nitration.", "Starting Materials": [ "2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid", "phenylacetylene", "ethyl bromide", "sodium hydride", "3-nitrophenol", "sulfuric acid", "nitric acid", "acetic anhydride" ], "Reaction": [ "Step 1: Alkylation of 2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid with phenylacetylene using sodium hydride as a base and ethyl bromide as an alkylating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER.", "Step 2: Cyclization of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER using sulfuric acid as a dehydrating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID.", "Step 3: Nitration of 3-nitrophenol using nitric acid and acetic anhydride to form 3-nitro-4-acetamidophenol.", "Step 4: Coupling of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID with 3-nitro-4-acetamidophenol using sodium hydride as a base to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE)." ] }

CAS RN

192053-05-7

Product Name

1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE

Molecular Formula

C31H26N2O6

Molecular Weight

522.56

synonyms

(R)-3-ethyl 5-(3-nitrobenzyl) 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate

Origin of Product

United States

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